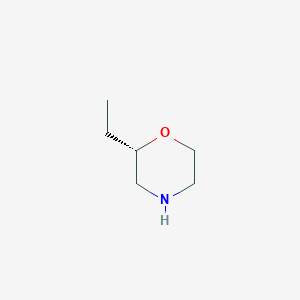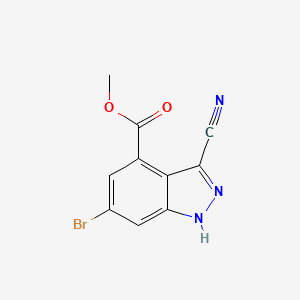
Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate
Overview
Description
“Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate” is a chemical compound . It is a derivative of indazole, a heterocyclic compound that has a wide variety of medicinal applications .
Synthesis Analysis
The synthesis of indazoles, including derivatives like “this compound”, has been a subject of research. Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Scientific Research Applications
Synthetic Applications and Biological Activities
Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate and its derivatives have been explored in various synthetic pathways, leading to compounds with potential biological activities. The chemical serves as a precursor or intermediate in the synthesis of a wide array of heterocyclic compounds, which exhibit diverse pharmacological properties.
Synthesis of Pyridyl–Pyrazole-3-One Derivatives : The compound has been utilized in the synthesis of novel pyridyl–pyrazole-3-one derivatives, which demonstrated cytotoxic selectivity towards tumor cell lines without affecting normal liver cells, indicating its potential in cancer therapy research (Huang et al., 2017).
Anticancer and Anti-5-lipoxygenase Agents : Derivatives of this compound have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. The creation of novel pyrazolopyrimidines derivatives highlighted the compound's role in developing potential therapeutic agents (Rahmouni et al., 2016).
Tubulin Polymerization Inhibitor : Through the synthesis of a series of indenopyrazoles, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate was identified as a potent tubulin polymerization inhibitor. This discovery underscores the importance of this compound derivatives in oncology research, offering a pathway to new cancer treatments (Minegishi et al., 2015).
Heterocyclic Diazoles as Corrosion Inhibitors : The structural analogs of this compound have been investigated for their effectiveness as corrosion inhibitors. These studies reveal the compound's potential applications beyond pharmaceuticals, demonstrating its versatility in industrial applications (Babić-Samardžija et al., 2005).
Mechanism of Action
Target of Action
Indazole derivatives, which this compound is a part of, have been found to exhibit significant biological activity against various targets, including cancer cells and microbes .
Mode of Action
It’s worth noting that indazole derivatives have been found to inhibit cell growth, particularly in neoplastic cell lines
Biochemical Pathways
Given the known antiproliferative activity of certain indazole derivatives , it is plausible that this compound may affect pathways related to cell growth and proliferation.
Pharmacokinetics
The compound’s physical properties such as melting point, boiling point, density, molecular formula, and molecular weight can be found in chemical databases . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Based on the known effects of indazole derivatives, it is possible that this compound may result in the inhibition of cell growth, particularly in neoplastic cell lines .
Biochemical Analysis
Biochemical Properties
Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives, including this compound, have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, this compound may interact with proteins involved in cell signaling pathways, modulating their activity and affecting downstream biological processes .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives have been reported to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . This compound may also affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, modulating their activity and function. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that indazole derivatives can be relatively stable under certain conditions, but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to this compound may result in sustained changes in cellular function, such as alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects may also be observed, where a certain dosage is required to achieve a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules . The effects of this compound on metabolic flux and metabolite levels can provide insights into its overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including transporters and binding proteins. This compound may be actively transported across cell membranes by specific transporters, affecting its localization and accumulation within cells . Additionally, binding proteins may facilitate the distribution of this compound to different cellular compartments, influencing its biological activity.
Properties
IUPAC Name |
methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrN3O2/c1-16-10(15)6-2-5(11)3-7-9(6)8(4-12)14-13-7/h2-3H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHQAQFDWZUAOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)Br)NN=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646150 | |
| Record name | Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885518-67-2 | |
| Record name | Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




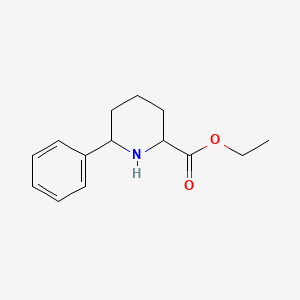
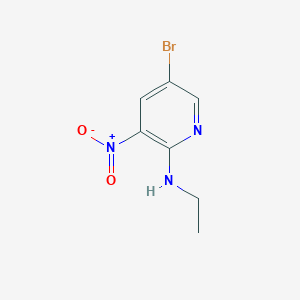
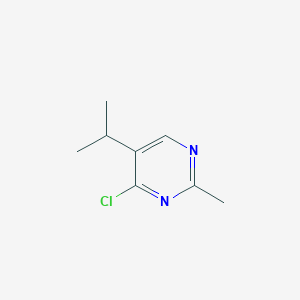

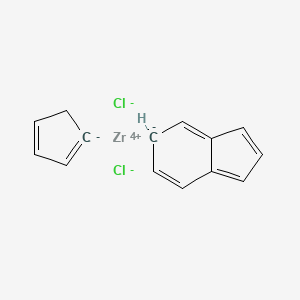
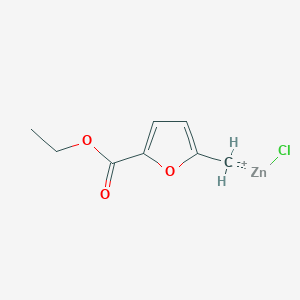

![Methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-4-[(5S,7S)-7-methoxycarbonyl-5-(2-oxobutyl)-2,3,4,5,6,8-hexahydro-1H-azonino[5,4-b]indol-7-yl]-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B1604335.png)

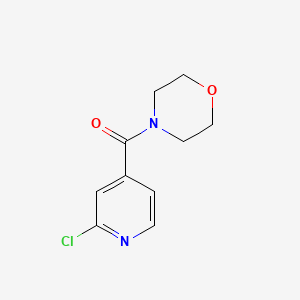
![10-Oxo(6,7,8,9-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B1604338.png)
